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This guide provides a comprehensive comparison of GSK1838705A and crizotinib, with a

focus on the efficacy of GSK1838705A in overcoming acquired resistance to crizotinib in

anaplastic lymphoma kinase (ALK)-positive cancers. The information presented is supported by

experimental data from preclinical studies.

Introduction to Crizotinib and Acquired Resistance
Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) that targets ALK, as well as c-Met

and ROS1.[1][2] It has demonstrated significant clinical efficacy in patients with ALK-rearranged

non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4][5]

However, the majority of patients eventually develop resistance to crizotinib, typically within one

to two years of treatment.[3][6]

Mechanisms of acquired resistance to crizotinib are diverse and include:

Secondary mutations in the ALK kinase domain: These mutations, such as the gatekeeper

mutation L1196M and others like G1269A, C1156Y, and G1202R, can interfere with crizotinib

binding.[7][8][9][10][11]

ALK gene amplification: An increase in the copy number of the ALK fusion gene can lead to

higher levels of the target protein, overwhelming the inhibitory effect of crizotinib.[7][12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1684688?utm_src=pdf-interest
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://repositori.upf.edu/server/api/core/bitstreams/a3519e78-d4c1-4eb8-b995-d07b04abcb9f/content
https://www.researchgate.net/publication/26891413_GSK1838705A_inhibits_the_insulin-like_growth_factor-1_receptor_and_anaplastic_lymphoma_kinase_and_shows_antitumor_activity_in_experimental_models_of_human_cancers
https://pubmed.ncbi.nlm.nih.gov/37549532/
https://pubmed.ncbi.nlm.nih.gov/28787259/
https://www.researchgate.net/publication/26891413_GSK1838705A_inhibits_the_insulin-like_growth_factor-1_receptor_and_anaplastic_lymphoma_kinase_and_shows_antitumor_activity_in_experimental_models_of_human_cancers
https://www.apexbt.com/gsk1838705a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3311875/
https://www.tocris.com/resources/protocols/protocol-cell-counting-kit-8
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://pubmed.ncbi.nlm.nih.gov/27490033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation of bypass signaling pathways: Cancer cells can activate alternative survival

pathways to circumvent the inhibition of ALK. A key pathway implicated in crizotinib

resistance is the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[3][13]

GSK1838705A: A Dual Inhibitor of ALK and IGF-1R
GSK1838705A is a potent small molecule inhibitor that targets not only ALK but also the IGF-

1R and the insulin receptor (IR).[6][10][13][14] This dual inhibitory activity provides a rational

approach to overcoming crizotinib resistance, particularly when it is driven by the activation of

the IGF-1R bypass pathway.

Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the inhibitory activity

of GSK1838705A and crizotinib.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase
GSK1838705A IC50
(nM)

Crizotinib Ki (nM) Reference

ALK 0.5 0.7 (Wild-Type) [6][13][14]

ALK (L1196M) Not Available 8.2 [7]

IGF-1R 2.0 Not Applicable [6][13][14]

IR 1.6 Not Applicable [6][13][14]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/publication/26891413_GSK1838705A_inhibits_the_insulin-like_growth_factor-1_receptor_and_anaplastic_lymphoma_kinase_and_shows_antitumor_activity_in_experimental_models_of_human_cancers
https://www.targetmol.com/compound/gsk1838705a
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.apexbt.com/gsk1838705a.html
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://www.targetmol.com/compound/gsk1838705a
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.apexbt.com/gsk1838705a.html
https://www.targetmol.com/compound/gsk1838705a
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088626/
https://www.apexbt.com/gsk1838705a.html
https://www.targetmol.com/compound/gsk1838705a
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.apexbt.com/gsk1838705a.html
https://www.targetmol.com/compound/gsk1838705a
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
Crizotinib IC50
(µM)

GSK1838705A
EC50 (nM)

Reference

H3122

(Crizotinib-

sensitive)

NSCLC

Sensitive (exact

value not

provided)

Not Available [12]

H3122 CR1

(Crizotinib-

resistant,

L1196M

mutation)

NSCLC > 1 Not Available [12]

Karpas-299

(Crizotinib-

sensitive)

ALCL Not Available 24-88 [13]

SR-786

(Crizotinib-

sensitive)

ALCL Not Available 24-88 [13]

Karpas299-R

(Crizotinib-

resistant)

ALCL

Resistant (exact

value not

provided)

Effective (exact

value not

provided)

[3]

SR786-R

(Crizotinib-

resistant)

ALCL

Resistant (exact

value not

provided)

Effective (exact

value not

provided)

[3]

Note: Direct head-to-head IC50 comparisons of GSK1838705A and crizotinib in the same

panel of crizotinib-resistant cell lines are not readily available in the public domain based on the

conducted searches. The available data indicates GSK1838705A is effective in crizotinib-

resistant models, but precise comparative IC50 values are needed for a complete quantitative

comparison.

Signaling Pathways and Mechanism of Action
GSK1838705A overcomes crizotinib resistance by simultaneously inhibiting both the primary

oncogenic driver (ALK) and a key resistance pathway (IGF-1R).
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Caption: Crizotinib action and mechanisms of resistance.
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Caption: Dual inhibitory mechanism of GSK1838705A.

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) procedures.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK1838705A and

crizotinib in sensitive and resistant cell lines.

Materials:

Crizotinib-sensitive and -resistant cancer cell lines

Complete cell culture medium

96-well cell culture plates

GSK1838705A and Crizotinib stock solutions (in DMSO)

Cell Counting Kit-8 (CCK-8)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of GSK1838705A and crizotinib in complete medium.

Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control

(DMSO) and a blank (medium only).

Incubate the plate for 72 hours at 37°C.

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle control and determine the IC50

values using a four-parameter logistic curve fit.

Seed cells in 96-well plate

Incubate for 24h

Add serially diluted
GSK1838705A or Crizotinib

Incubate for 72h

Add CCK-8 solution

Incubate for 1-4h

Measure absorbance at 450 nm

Calculate IC50 values

Click to download full resolution via product page
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Caption: Workflow for the Cell Viability (CCK-8) Assay.

Western Blotting for Phosphorylated Proteins
This protocol is based on standard Western blotting procedures for detecting phosphorylated

proteins.[1][3]

Objective: To assess the effect of GSK1838705A and crizotinib on the phosphorylation of ALK,

IGF-1R, and downstream signaling proteins.

Materials:

Crizotinib-sensitive and -resistant cancer cell lines

GSK1838705A and Crizotinib

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., p-ALK, ALK, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with GSK1838705A or crizotinib at various concentrations for a specified time.

Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates.

Denature protein samples by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Wash the membrane with TBST.

Add chemiluminescent substrate and capture the signal using an imaging system.

Quantify band intensities and normalize to a loading control (e.g., β-actin).
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Caption: Workflow for Western Blotting.

In Vivo Xenograft Model
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This protocol outlines a general procedure for establishing and evaluating drug efficacy in a

mouse xenograft model.[15][16]

Objective: To assess the in vivo anti-tumor efficacy of GSK1838705A in crizotinib-resistant

tumors.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Crizotinib-resistant cancer cell line

Matrigel (optional)

GSK1838705A and crizotinib formulations for in vivo administration

Calipers

Procedure:

Subcutaneously inject crizotinib-resistant cells (e.g., 5 x 10^6 cells in PBS, with or without

Matrigel) into the flank of each mouse.

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x

width^2)/2).

When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment

groups (e.g., vehicle control, crizotinib, GSK1838705A).

Administer the drugs to the mice according to the planned dosing schedule and route (e.g.,

oral gavage).

Monitor tumor volume and body weight regularly throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blotting, immunohistochemistry).
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GSK1838705A demonstrates a promising preclinical profile for overcoming crizotinib

resistance in ALK-positive cancers. Its dual inhibition of ALK and the IGF-1R signaling pathway

provides a mechanistic advantage over single-target ALK inhibitors in tumors that have

developed resistance through the activation of this bypass track. Further clinical investigation is

warranted to validate these findings in patients with crizotinib-resistant ALK-positive

malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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